7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-(2-fluorophenoxy)propanoate
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Overview
Description
7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2-FLUOROPHENOXY)PROPANOATE is a complex organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by the presence of a benzoxathiol ring system, a fluorophenoxy group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2-FLUOROPHENOXY)PROPANOATE typically involves multiple steps, including the formation of the benzoxathiol ring, the introduction of the fluorophenoxy group, and the esterification to form the propanoate ester. Common synthetic routes may involve:
Formation of Benzoxathiol Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorophenoxy Group: This can be achieved through nucleophilic substitution reactions using fluorophenol and appropriate leaving groups.
Esterification: The final step involves the esterification of the intermediate compound with propanoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoxathiol ring.
Reduction: Reduction reactions can target the carbonyl group in the benzoxathiol ring.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Fluorophenol, alkoxides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or hydrocarbons.
Scientific Research Applications
7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2-FLUOROPHENOXY)PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzoxathiol ring and the fluorophenoxy group are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2-CHLOROPHENOXY)PROPANOATE
- 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2-BROMOPHENOXY)PROPANOATE
Uniqueness
The presence of the fluorophenoxy group in 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2-FLUOROPHENOXY)PROPANOATE distinguishes it from similar compounds. Fluorine atoms can significantly alter the chemical and biological properties of a compound, making it more lipophilic and potentially enhancing its biological activity.
Properties
Molecular Formula |
C23H17FO5S |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
[7-(4-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(2-fluorophenoxy)propanoate |
InChI |
InChI=1S/C23H17FO5S/c1-13-7-9-15(10-8-13)17-11-16(12-20-21(17)29-23(26)30-20)28-22(25)14(2)27-19-6-4-3-5-18(19)24/h3-12,14H,1-2H3 |
InChI Key |
OSGHNSZBAMEQFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C(C)OC4=CC=CC=C4F)SC(=O)O3 |
Origin of Product |
United States |
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